1-[1-(4-Fluorophenyl)propyl]piperazine

Physicochemical Properties Drug Design ADME

1-[1-(4-Fluorophenyl)propyl]piperazine (CAS 516447-25-9) is a fluorinated piperazine scaffold with 5-HT1A agonism, optimized for CNS drug discovery. The para-fluorine substitution blocks oxidative metabolism, enhancing metabolic stability, while the N-propyl linker confers higher lipophilicity (LogP ~2.46) compared to simpler analogs—ideal for BBB-penetrant candidate design. Available in research quantities at 95% purity.

Molecular Formula C13H19FN2
Molecular Weight 222.307
CAS No. 516447-25-9
Cat. No. B2941247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Fluorophenyl)propyl]piperazine
CAS516447-25-9
Molecular FormulaC13H19FN2
Molecular Weight222.307
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)F)N2CCNCC2
InChIInChI=1S/C13H19FN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3
InChIKeyPBWGKTIIMAHBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 250 mg / 0.25 g / 0.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[1-(4-Fluorophenyl)propyl]piperazine (CAS 516447-25-9): A Fluorinated Piperazine Building Block for CNS-Targeted Research


1-[1-(4-Fluorophenyl)propyl]piperazine (CAS 516447-25-9) is a synthetic fluorinated piperazine derivative characterized by a para-fluorophenyl group linked via a propyl chain to the piperazine nitrogen. It is primarily utilized as a research intermediate and a pharmacophore scaffold in medicinal chemistry, with reported activity as a 5-HT1A receptor agonist . The compound is supplied as a powder with a purity of 95% and is intended for scientific research and development purposes [1].

Why 1-[1-(4-Fluorophenyl)propyl]piperazine Cannot Be Substituted with Generic Piperazine Analogs


This compound possesses specific structural features that differentiate it from simpler arylpiperazines and other analogs. The para-fluorine substitution on the phenyl ring is known to enhance metabolic stability by blocking oxidative metabolism at that site and to influence receptor binding affinity due to fluorine's high electronegativity . The N-propyl linker provides distinct conformational flexibility and lipophilicity (LogP approx. 2.46) compared to unsubstituted or shorter-chain piperazines . These structural nuances impact pharmacological profiles, making direct substitution with generic compounds like 1-(4-fluorophenyl)piperazine (CAS 2252-63-3) or other alkyl analogs potentially misleading in research outcomes.

Quantitative Differentiation Evidence for 1-[1-(4-Fluorophenyl)propyl]piperazine


Lipophilicity (LogP) Comparison of 1-[1-(4-Fluorophenyl)propyl]piperazine with Unsubstituted Analog

The introduction of the N-propyl linker significantly increases lipophilicity compared to the unsubstituted 1-(4-fluorophenyl)piperazine core. The target compound exhibits a LogP value of approximately 2.46 , whereas its analog 1-(4-fluorophenyl)piperazine (CAS 2252-63-3) has a LogP of 1.629 [1]. This difference of ~0.83 LogP units can translate to a ~6.8-fold difference in octanol-water partition coefficient, impacting membrane permeability and CNS penetration.

Physicochemical Properties Drug Design ADME

Molecular Weight and Pharmacophore Bulk Differentiation

The target compound has a molecular weight of 222.31 g/mol [1], compared to 180.23 g/mol for the simpler 1-(4-fluorophenyl)piperazine . This additional mass (ΔMW = +42.08 g/mol) corresponds to the propyl linker, which introduces increased steric bulk and additional rotatable bonds, affecting receptor binding pocket interactions and pharmacokinetic properties.

Medicinal Chemistry Pharmacophore Modeling Structure-Activity Relationship

Fluorine-Induced Metabolic Stability Advantage in Arylpiperazines

The presence of a fluorine atom at the para-position of the phenyl ring confers enhanced metabolic stability by blocking cytochrome P450-mediated oxidation at that site, a common metabolic soft spot for arylpiperazines . While direct quantitative stability data for the target compound versus non-fluorinated analogs is not available, class-level inference from fluorinated drug design literature indicates that such C-F bond introduction generally increases metabolic half-life and reduces clearance [1].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Optimal Research and Industrial Applications for 1-[1-(4-Fluorophenyl)propyl]piperazine Based on Structural Differentiation


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

Given its higher lipophilicity (LogP ~2.46) compared to simpler arylpiperazines, this compound is well-suited for medicinal chemistry projects targeting central nervous system (CNS) disorders where improved BBB penetration is a key design criterion. Its structural features align with CNS drug-likeness parameters, making it a valuable scaffold for developing antidepressants, anxiolytics, or antipsychotics .

Pharmacological Studies on 5-HT1A Receptor Agonism with Potentially Improved Pharmacokinetics

The compound's reported activity as a 5-HT1A receptor agonist combined with its fluorine-induced metabolic stability advantage positions it as a superior tool compound for in vivo studies of serotonergic pathways. Researchers can utilize this scaffold to probe 5-HT1A-mediated effects with potentially longer duration of action compared to non-fluorinated analogs [1].

Synthesis of Fluorinated Analogs and PET Tracer Precursors

The para-fluorophenyl group serves as a versatile handle for further functionalization or isotopic labeling. This compound can act as a key intermediate in the synthesis of fluorinated pharmaceuticals (e.g., flunarizine analogs) or as a precursor for developing 18F-labeled PET imaging agents targeting sigma or serotonin receptors [2].

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